molecular formula C18H19N3O3 B5839156 [4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone CAS No. 5822-66-2

[4-(3-Nitrobenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B5839156
CAS No.: 5822-66-2
M. Wt: 325.4 g/mol
InChI Key: ZAMXHFFCXNWACY-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzyl)piperazin-1-ylmethanone is a compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a phenylmethanone group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone typically involves the nucleophilic substitution reaction of N-Boc-piperazine with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures . The resulting intermediate is then deprotected and reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for 4-(3-Nitrobenzyl)piperazin-1-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(3-Nitrobenzyl)piperazin-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrobenzyl)piperazin-1-ylmethanone is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(16-6-2-1-3-7-16)20-11-9-19(10-12-20)14-15-5-4-8-17(13-15)21(23)24/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMXHFFCXNWACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973784
Record name {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5822-66-2
Record name {4-[(3-Nitrophenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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